molecular formula C18H18N2O3S B3009653 1-Benzyl-3-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)urea CAS No. 1795298-40-6

1-Benzyl-3-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)urea

Cat. No.: B3009653
CAS No.: 1795298-40-6
M. Wt: 342.41
InChI Key: YROPJXNDWYJSLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-3-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)urea is a complex organic compound that features a unique combination of benzyl, furan, thiophene, and urea moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)urea typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiophene intermediates, which are then coupled through a series of reactions involving benzylation and urea formation. Common reagents used in these reactions include benzyl chloride, thiophene-2-carbaldehyde, and furan-2-carbaldehyde. The reaction conditions often involve the use of catalysts and solvents such as dichloromethane and methanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione, while reduction of the urea moiety can produce benzylamine derivatives .

Scientific Research Applications

1-Benzyl-3-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-3-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The furan and thiophene rings may interact with aromatic residues in proteins, while the urea moiety can form hydrogen bonds with active site residues .

Comparison with Similar Compounds

  • 1-Benzyl-3-(furan-2-ylmethyl)urea
  • 1-Benzyl-3-(thiophen-2-ylmethyl)urea
  • 1-Benzyl-3-((5-(furan-2-yl)methyl)thiophen-2-yl)methyl)urea

Comparison: 1-Benzyl-3-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)urea is unique due to the presence of both furan and thiophene rings, along with a hydroxymethyl group. This combination enhances its reactivity and potential biological activity compared to similar compounds that lack one or more of these features .

Properties

IUPAC Name

1-benzyl-3-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c21-17(15-7-4-10-23-15)16-9-8-14(24-16)12-20-18(22)19-11-13-5-2-1-3-6-13/h1-10,17,21H,11-12H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YROPJXNDWYJSLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NCC2=CC=C(S2)C(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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